molecular formula C9H11BrClNO2 B600156 4-Bromophenylalanine hydrochloride CAS No. 122839-59-2

4-Bromophenylalanine hydrochloride

Cat. No.: B600156
CAS No.: 122839-59-2
M. Wt: 280.546
InChI Key: GRWMPXZZFAPLFZ-QRPNPIFTSA-N
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Description

4-Bromophenylalanine hydrochloride is an organic compound that contains a phenylalanine group with a bromine atom attached to the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties. The molecular formula of this compound is C9H11BrClNO2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenylalanine hydrochloride typically involves the bromination of phenylalanine. One common method includes the use of bromine in an aqueous solution to achieve the bromination of the phenylalanine molecule. The reaction is carried out under controlled conditions to ensure the selective bromination at the para position of the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the diazotization of 4-bromoaniline followed by a Sandmeyer reaction to introduce the phenylalanine moiety. The final product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenylalanine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino and carboxyl groups in the phenylalanine moiety can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.

    Oxidation Products: Oxidation of the amino group can lead to the formation of nitro or hydroxyl derivatives.

    Reduction Products: Reduction of the carboxyl group can yield alcohol derivatives.

Scientific Research Applications

4-Bromophenylalanine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromophenylalanine hydrochloride involves its incorporation into peptides and proteins, where it can affect their structure and function. The bromine atom can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the overall conformation of the molecules. Additionally, the compound can act as a precursor for the synthesis of other biologically active molecules .

Comparison with Similar Compounds

    4-Iodophenylalanine: Similar to 4-Bromophenylalanine hydrochloride but with an iodine atom instead of bromine.

    4-Chlorophenylalanine: Contains a chlorine atom instead of bromine.

    4-Fluorophenylalanine: Contains a fluorine atom instead of bromine.

Uniqueness: this compound is unique due to the specific properties imparted by the bromine atom, such as its size and electronegativity, which can influence the reactivity and interactions of the compound. This makes it particularly useful in applications where these properties are advantageous .

Properties

IUPAC Name

(2S)-2-amino-3-(4-bromophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWMPXZZFAPLFZ-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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